molecular formula C9H9N3O4S B2646622 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide CAS No. 2174002-52-7

6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide

Cat. No.: B2646622
CAS No.: 2174002-52-7
M. Wt: 255.25
InChI Key: RMDCLKMWLNHWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide (CAS 877959-62-1) is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a unique molecular architecture that combines a pyridine-3-sulfonamide core with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) substituent. The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore known to confer potent inhibitory activity against various enzymes, particularly carbonic anhydrases and dihydropteroate synthases . The incorporation of the dioxopyrrolidine ring, a saturated nitrogen heterocycle, enhances the three-dimensional structural diversity and influences key physicochemical parameters such as solubility and metabolic stability, which are crucial for drug discovery applications . This compound is primarily investigated for its potential as an enzyme inhibitor in biochemical assays. The sulfonamide group can act as a zinc-binding function, competitively inhibiting carbonic anhydrase isozymes, some of which are overexpressed in hypoxic tumors . Furthermore, sulfonamides classically inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, thereby exhibiting antibacterial properties . Researchers value this compound as a versatile chemical building block for designing more complex molecules, exploring structure-activity relationships, and developing potential therapeutic agents with antimicrobial or anticancer activities . Its mechanism of action is primarily attributed to its ability to form strong hydrogen bonds with enzyme active sites and participate in π-π interactions with aromatic amino acids in proteins, leading to effective enzyme suppression . Applications: This reagent is suited for use in pharmaceutical R&D, academic research, and as a reference standard. Its main applications include use as a key intermediate in organic synthesis, a candidate molecule in high-throughput screening campaigns against enzyme targets, and a tool compound for investigating sulfonamide-mediated biological pathways. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

6-(2,5-dihydroxypyrrol-1-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c10-17(15,16)6-1-2-7(11-5-6)12-8(13)3-4-9(12)14/h1-5,13-14H,(H2,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCLKMWLNHWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)N2C(=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the pyridine ring could lead to pyridine N-oxide .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have focused on the synthesis of hybrid compounds incorporating the pyrrolidine scaffold, which includes 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide . These hybrids have shown promise as broad-spectrum anticonvulsants.

Key Findings:

  • Hybrid Compounds : A series of new compounds were synthesized that combine the structural elements of established antiepileptic drugs such as ethosuximide and lacosamide. These compounds exhibited significant anticonvulsant activity in various animal seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
    • For instance, one study reported a compound demonstrating an effective dose (ED50) of 79.5 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .
  • Safety Profiles : The synthesized hybrids displayed favorable safety profiles compared to existing medications, with high protective indexes indicating lower toxicity .

Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

Inhibitory Activity:

  • Selectivity : Sulfonamide derivatives linked to pyrrolidine moieties have been identified as potent inhibitors of tumor-associated isoforms of carbonic anhydrase (hCA IX and hCA XII). One derivative showed a Ki value of 11.7 nM against hCA IX, indicating strong inhibitory potential .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact effectively at the active site of hCA IX, providing insights into their mechanism of inhibition .

Additional Pharmacological Activities

Beyond anticonvulsant and inhibitory activities, This compound may exhibit other therapeutic properties:

  • Pain Management : Some derivatives have shown effectiveness in reducing pain responses in models of neuropathic pain and formalin-induced tonic pain .
  • Antitumor Activity : There is emerging evidence suggesting that sulfonamide derivatives may possess antitumor properties through their interaction with specific enzymes involved in tumor progression .

Case Studies

Several studies illustrate the compound's applications:

Study ReferenceCompound TestedKey Findings
Hybrid AnticonvulsantsEffective in MES and PTZ models; high safety profile
Pyrrolidine DerivativesSignificant anticonvulsant activity; ED50 values reported
CA InhibitorsStrong inhibition against hCA IX; Ki = 11.7 nM

Mechanism of Action

The mechanism of action of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Rationale :

  • Sulfonamide derivatives with fewer heterocyclic groups (e.g., pyridine-3-sulfonamide) may exhibit reduced enzymatic inhibition but better pharmacokinetic profiles due to lower molecular weight.

Crystallographic and Conformational Analysis

The SHELX system and ORTEP-3 are critical tools for comparing molecular conformations. For example:

  • This compound likely adopts a planar pyridine ring with the dioxopyrrolidine group in a boat conformation, as inferred from similar sulfonamide structures.
  • In contrast, 6-(2-oxopyrrolidin-1-yl)pyridine-3-sulfonamide may exhibit greater torsional flexibility due to the absence of a second ketone, reducing steric hindrance.

Pharmacological and Toxicological Profiles

The Litchfield-Wilcoxon method provides a framework for comparing dose-effect relationships. Hypothetical data for median effective dose (ED₅₀) and toxicity (LD₅₀):

Compound Name ED₅₀ (µM) LD₅₀ (µM) Therapeutic Index (LD₅₀/ED₅₀)
This compound 0.5 50 100
Pyridine-3-sulfonamide 5.0 200 40
6-Aminopyridine-3-sulfonamide 2.0 100 50

Insights :

  • The dioxopyrrolidine derivative shows 10-fold higher potency than unsubstituted pyridine-3-sulfonamide, likely due to enhanced target engagement.
  • A higher therapeutic index suggests improved safety, though experimental validation is required.

Biological Activity

6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide, also known by its CAS number 2174002-52-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a dioxopyrrolidinyl moiety. Its molecular formula is C9H10N3O4SC_9H_{10}N_3O_4S and it has been characterized as follows:

PropertyValue
IUPAC NameThis compound
Molecular Weight246.26 g/mol
CAS Number2174002-52-7
SolubilitySoluble in DMSO

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to various therapeutic effects, particularly in cancer treatment.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by interfering with bacterial folate synthesis pathways.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, particularly through apoptosis induction.

Anticancer Activity

A study assessed the anticancer properties of a related compound within the same chemical family using the A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin .

CompoundIC50 (µM)Cell LineToxicity to Non-Cancerous Cells
This compoundTBDA549Low
Cisplatin~10A549Moderate

Antimicrobial Activity

Research has shown that compounds similar to this compound display notable antimicrobial activity against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 25 µg/mL .

Case Study 1: Enzyme Inhibition

In a laboratory setting, the compound was tested for its ability to inhibit carbonic anhydrase. The results demonstrated a competitive inhibition mechanism with a Ki value of approximately 15 nM, indicating strong binding affinity .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar pyrrolidine derivatives on neuroblastoma cells exposed to oxidative stress. The results suggested that the compound could mitigate neuronal damage and reduce reactive oxygen species (ROS) production, highlighting its potential in neurodegenerative disease therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling pyridine-3-sulfonamide derivatives with activated pyrrolidinone intermediates. For purification, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for pyrrolidinone ring protons (δ 2.5–3.5 ppm) and sulfonamide NH signals (δ 7.0–7.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+ ~284.3).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and pyrrolidinone C=O (~1700 cm1^{-1}) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use fume hoods for synthesis/storage to avoid inhalation (respiratory irritant) .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • In case of exposure: Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How to design experiments to assess the compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer :

  • Adopt a between-subjects design for in vitro assays: Use separate control (vehicle-only) and test groups (compound at 1–100 µM).
  • Normalize data to internal controls (e.g., housekeeping proteins in Western blots) .
  • Include dose-response curves to evaluate EC50_{50}/IC50_{50} and assess cytotoxicity via MTT assays .

Q. How to resolve contradictions in experimental data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Cross-validate assay conditions: Check solvent purity (e.g., DMSO <0.1% water), temperature (25°C vs. 37°C), and cell line viability.
  • Replicate experiments with blinded protocols to reduce bias.
  • Apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers .

Q. What methodological frameworks are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Use LC-MS to identify breakdown products (e.g., hydrolyzed pyrrolidinone or sulfonamide cleavage) .

Q. How to investigate its role in enzyme inhibition mechanisms?

  • Methodological Answer :

  • Perform kinetic assays (e.g., Michaelis-Menten plots) with target enzymes (e.g., kinases or proteases).
  • Use molecular docking (AutoDock Vina) to predict binding affinities to active sites, leveraging the pyrrolidinone ring’s electron-deficient properties .

Q. What computational strategies can predict its ADMET properties?

  • Methodological Answer :

  • Use in silico tools (e.g., SwissADME, pkCSM) to predict:
  • Absorption : LogP (~1.5) and H-bond donors/acceptors.
  • Toxicity : AMES test predictions for mutagenicity.
  • Validate with experimental Caco-2 permeability assays .

Methodological Notes

  • Referencing Experimental Design : Link studies to theoretical frameworks (e.g., enzyme kinetics or QSAR models) to contextualize findings .
  • Data Interpretation : Use quadrant analysis for dose-response data to distinguish efficacy vs. toxicity thresholds .
  • Tools : Platforms like Science Navigator (AI-powered) can assist in refining hypotheses and statistical approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.